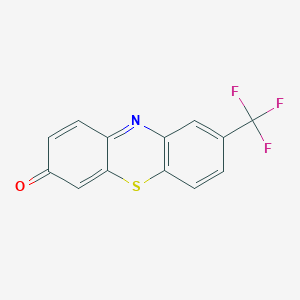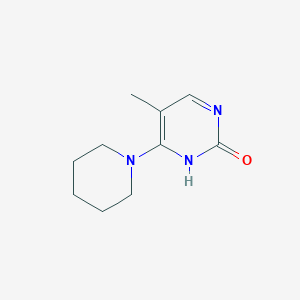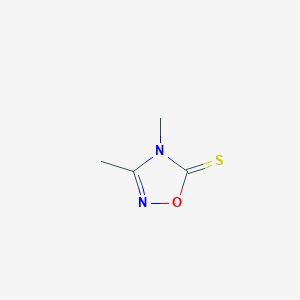
3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione is a heterocyclic compound containing an oxadiazole ring with two methyl groups at the 3 and 4 positions and a thione group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl positions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A parent compound without the methyl and thione groups.
3,4-Dimethyl-1,2,4-oxadiazole: Similar structure but lacks the thione group.
1,2,4-Thiadiazole: Contains a sulfur atom in the ring instead of an oxygen atom.
Uniqueness
3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione is unique due to the presence of both methyl groups and the thione group, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
64671-50-7 |
|---|---|
Formule moléculaire |
C4H6N2OS |
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
3,4-dimethyl-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-7-4(8)6(3)2/h1-2H3 |
Clé InChI |
VLXXSIPJURSLEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=S)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


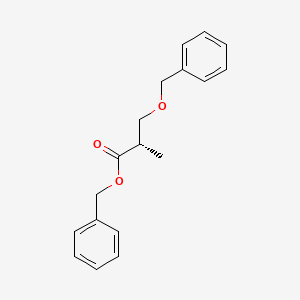


![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)

![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
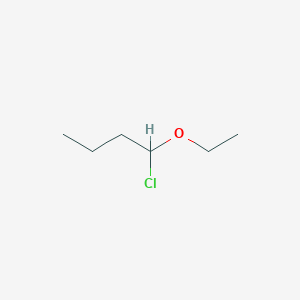
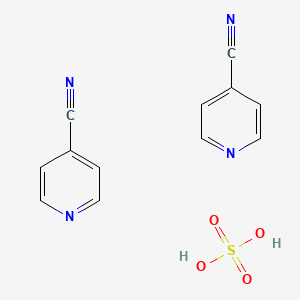
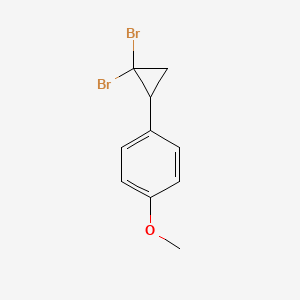
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
